molecular formula C6H7NO2 B1611674 3-ETHYL-5-ISOXAZOLECARBALDEHYDE CAS No. 72591-56-1

3-ETHYL-5-ISOXAZOLECARBALDEHYDE

Cat. No.: B1611674
CAS No.: 72591-56-1
M. Wt: 125.13 g/mol
InChI Key: AEPZJXAUBJAZMK-UHFFFAOYSA-N
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Description

3-ETHYL-5-ISOXAZOLECARBALDEHYDE is a heterocyclic organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol It is characterized by an oxazole ring substituted with an ethyl group at the 3-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ETHYL-5-ISOXAZOLECARBALDEHYDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-ETHYL-5-ISOXAZOLECARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 3-ETHYL-5-ISOXAZOLECARBALDEHYDE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . The oxazole ring can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Uniqueness: 3-ETHYL-5-ISOXAZOLECARBALDEHYDE is unique due to the presence of the ethyl group, which influences its reactivity and interactions compared to other similar compounds. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Ethyl-5-isoxazolecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7_7H9_9N2_2O
  • CAS Number : 72591-56-1
  • Molecular Weight : 135.16 g/mol

The isoxazole ring system contributes to the compound's biological activity, often enhancing its interaction with various biological targets.

Biological Activity Overview

This compound has been studied for its potential effects on several biological systems. Key areas of research include:

  • Anticancer Activity : Several studies have indicated that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways, such as the ERK MAPK pathway .
  • Autophagy Modulation : Research indicates that compounds containing isoxazole moieties can modulate autophagy, a critical cellular process for maintaining homeostasis. For example, studies have demonstrated that certain isoxazole derivatives increase the levels of LC3-II, a marker for autophagic flux, suggesting that they may enhance autophagy in neuronal cells .

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various isoxazole derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in cell proliferation and survival pathways .

Study 2: Autophagy Induction

In another investigation focused on neurodegenerative diseases, researchers assessed the ability of this compound to activate autophagy in neuronal cells. The findings revealed that treatment with this compound resulted in a notable increase in autophagic vesicles and improved clearance of aggregated proteins, which are characteristic features of neurodegeneration .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may inhibit serine/threonine kinases involved in cancer progression. This inhibition disrupts signaling pathways essential for tumor growth and metastasis .
  • Autophagic Flux Enhancement : By promoting autophagy, this compound helps in the degradation of dysfunctional cellular components, thereby protecting neuronal cells from stress-induced damage .

Data Table: Biological Activities of this compound

Activity TypeCell Line/ModelEffect ObservedReference
AnticancerBreast Cancer Cell LinesCytotoxicity and apoptosis
AnticancerColon Cancer Cell LinesInhibition of cell proliferation
Autophagy ModulationNeuronal CellsIncreased autophagic flux
NeuroprotectionNeuronal ModelsEnhanced protein clearance

Properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPZJXAUBJAZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558188
Record name 3-Ethyl-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72591-56-1
Record name 3-Ethyl-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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